![molecular formula C10H6ClNOS B1606672 2-Chloro-5-(2-thenoyl)pyridine CAS No. 501681-39-6](/img/structure/B1606672.png)
2-Chloro-5-(2-thenoyl)pyridine
Overview
Description
2-Chloro-5-(2-thenoyl)pyridine is a chemical compound with the CAS Number: 501681-39-6 . It has a molecular weight of 224.69 and appears as a tan solid . The IUPAC name for this compound is (6-chloro-3-pyridinyl)(2-thienyl)methanone .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(2-thenoyl)pyridine is represented by the linear formula C10H6ClNOS . The InChI code for this compound is 1S/C10H6ClNOS/c11-9-4-3-7(6-12-9)10(13)8-2-1-5-14-8/h1-6H .Physical And Chemical Properties Analysis
2-Chloro-5-(2-thenoyl)pyridine is a tan solid with a molecular weight of 224.69 . The storage temperature for this compound is between 2 and 8 degrees Celsius .Scientific Research Applications
Novel Polyimides Synthesis
2-Chloro-5-(2-thenoyl)pyridine derivatives have been explored for the synthesis and characterization of novel polyimides. These polyimides, synthesized from a pyridine-containing aromatic dianhydride monomer, exhibit good solubility in various solvents and possess impressive thermal stability, mechanical properties, and low dielectric constants, making them suitable for advanced material applications (Wang et al., 2006).
Drug Development
The structural versatility of 2-Chloro-5-(2-thenoyl)pyridine facilitates the synthesis of various biologically active compounds. For instance, its derivatives have been synthesized and screened for antimicrobial and antioxidant activities, demonstrating the potential for drug development (Flefel et al., 2018).
Imidazo[1,2-a]pyridines Production
A methodology utilizing 2-chloropyridines, including derivatives of 2-Chloro-5-(2-thenoyl)pyridine, has been developed for the synthesis of imidazo[1,2-a]pyridines. This process highlights the chemical's role in producing heterocyclic compounds that are significant in medicinal chemistry (Vuillermet et al., 2020).
Coordination Chemistry
2-Chloro-5-(2-thenoyl)pyridine and its derivatives have been employed as ligands in coordination chemistry, facilitating the synthesis of luminescent lanthanide compounds and iron complexes. These materials are of interest for applications in biological sensing and in materials exhibiting unique thermal and photochemical properties (Halcrow, 2005).
Heterocyclic Compounds Synthesis
The chemistry of heterocyclic ketene aminals, involving 2-Chloro-5-(2-thenoyl)pyridine, has been explored for constructing imidazo(pyrido)[1,2-a]pyridines and related compounds. This research opens avenues for novel heterocyclic synthesis strategies (Li et al., 2011).
Safety And Hazards
properties
IUPAC Name |
(6-chloropyridin-3-yl)-thiophen-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNOS/c11-9-4-3-7(6-12-9)10(13)8-2-1-5-14-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKZCXDGGPXBHJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)C2=CN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70319277 | |
Record name | 2-CHLORO-5-(2-THENOYL)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70319277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(2-thenoyl)pyridine | |
CAS RN |
501681-39-6 | |
Record name | 2-CHLORO-5-(2-THENOYL)PYRIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70319277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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